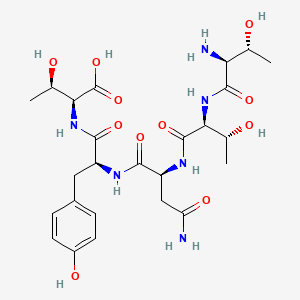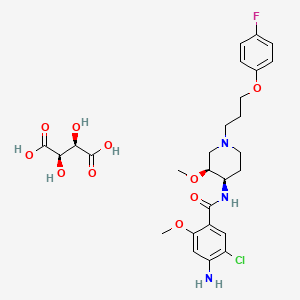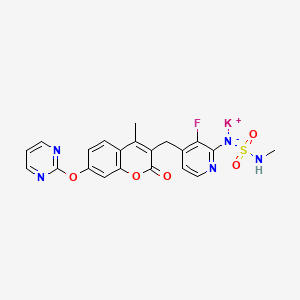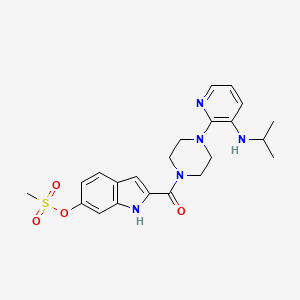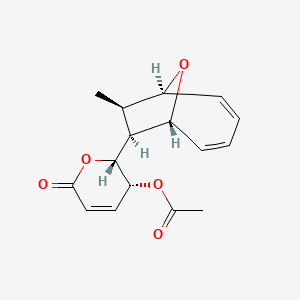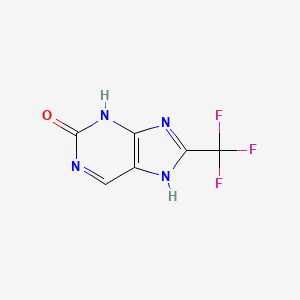
8-(Trifluoromethyl)-3,7-dihydropurin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-3,7-dihydropurin-2-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the purine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Applications De Recherche Scientifique
8-(Trifluoromethyl)-3,7-dihydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and specificity of the compound to its targets. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylated Aromatics: Various compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one is unique due to its specific structural configuration and the presence of the trifluoromethyl group at the 8-position of the purine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
10179-90-5 |
|---|---|
Formule moléculaire |
C6H3F3N4O |
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-2-1-10-5(14)13-3(2)12-4/h1H,(H2,10,11,12,13,14) |
Clé InChI |
NPVULJBGDZGUKK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC2=C1NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


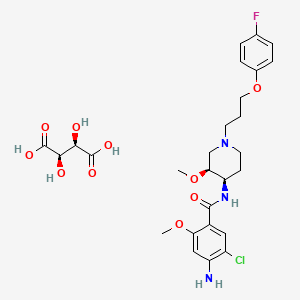
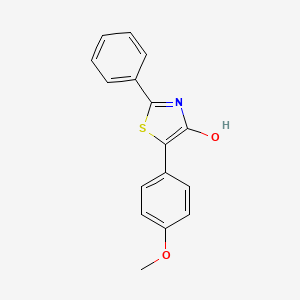

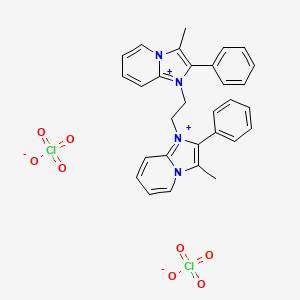
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
